molecular formula C15H16N2O2 B7569463 N-(2-hydroxy-1-phenylethyl)-2-pyridin-3-ylacetamide

N-(2-hydroxy-1-phenylethyl)-2-pyridin-3-ylacetamide

Cat. No.: B7569463
M. Wt: 256.30 g/mol
InChI Key: QEXXKDMGNIZNMZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1-phenylethyl)-2-pyridin-3-ylacetamide is a chemical compound that belongs to the class of N-acylpyridine derivatives. It is commonly referred to as HPPH or 3-(1'-hydroxyethyl)-2-(pyridin-3'-yl)acetamide. HPPH has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

HPPH exerts its anticancer effects through the generation of ROS, which leads to oxidative stress and ultimately cell death. HPPH is taken up by cancer cells via the transferrin receptor, which is overexpressed in many cancer cells. Once inside the cell, HPPH is metabolized to its active form, which generates ROS through a redox cycling mechanism. The ROS generated by HPPH cause damage to cellular components, including DNA, proteins, and lipids, leading to cell death.
Biochemical and Physiological Effects:
HPPH has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. HPPH has also been shown to enhance the immune response by increasing the production of cytokines and activating immune cells. Furthermore, HPPH has been found to have antioxidant properties, which could protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of HPPH is its selectivity towards cancer cells, which reduces the risk of off-target effects. HPPH has also been found to enhance the efficacy of radiation therapy, making it a promising candidate for combination therapy. However, HPPH has some limitations in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. Furthermore, HPPH can be toxic at high concentrations, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research on HPPH. One area of focus is the development of more effective delivery systems to improve its bioavailability. Another area of research is the identification of biomarkers that can predict the response to HPPH treatment. Furthermore, the combination of HPPH with other therapies, such as immunotherapy, could enhance its therapeutic potential. Overall, HPPH has shown promising results in preclinical studies, and further research is needed to determine its clinical potential in cancer treatment.

Synthesis Methods

HPPH can be synthesized using a simple reaction between 2-acetylpyridine and phenylethylamine in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with hydroxylamine hydrochloride to yield HPPH. The synthesis method is relatively simple and cost-effective, making it suitable for large-scale production.

Scientific Research Applications

HPPH has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells and induce cell death through the generation of reactive oxygen species (ROS). HPPH has also been found to enhance the efficacy of radiation therapy by sensitizing cancer cells to radiation-induced damage. Furthermore, HPPH has been shown to have anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of other diseases.

Properties

IUPAC Name

N-(2-hydroxy-1-phenylethyl)-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-11-14(13-6-2-1-3-7-13)17-15(19)9-12-5-4-8-16-10-12/h1-8,10,14,18H,9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXXKDMGNIZNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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